1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid
Description
1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid (CAS: 1304042-42-9) is an indole-2-carboxylic acid derivative substituted at the N1 position with a cyclopentylmethyl group. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.31 g/mol . The cyclopentylmethyl substituent imparts distinct steric and hydrophobic properties, making it relevant in medicinal chemistry and catalysis. This compound is typically synthesized via alkylation of indole-2-carboxylic acid precursors, followed by purification under controlled conditions .
Properties
IUPAC Name |
1-(cyclopentylmethyl)indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(18)14-9-12-7-3-4-8-13(12)16(14)10-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWJZQWRZQDPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C3=CC=CC=C3C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid typically involves the following steps:
Friedel-Crafts Alkylation: The reaction begins with the alkylation of indole using cyclopentylmethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Carboxylation: The resulting alkylated indole undergoes carboxylation to introduce the carboxylic acid group at the 2-position. This can be achieved using reagents like carbon dioxide (CO₂) under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopentylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by strong bases or acids.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted indoles or cyclopentylmethyl derivatives.
Scientific Research Applications
Bruton's Tyrosine Kinase Inhibitor
One of the prominent applications of this compound is in the development of inhibitors for Bruton's tyrosine kinase (BTK), which is crucial in treating B-cell malignancies. Research has shown that derivatives of 1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid can form covalent bonds with BTK, demonstrating potential therapeutic effects against diffuse large B-cell lymphoma and other related diseases .
Dopamine Receptor Modulation
The compound also serves as a building block for designing ligands targeting dopamine receptors (D₂R and D₃R). Studies indicate that the incorporation of cyclopentyl moieties enhances binding affinity and selectivity for these receptors. This modulation is essential for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease .
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have highlighted the significance of the cyclopentyl group in enhancing the pharmacological profile of indole derivatives. The flexibility introduced by this moiety allows for better accommodation within the receptor binding sites, leading to improved efficacy .
A comprehensive study demonstrated that compounds featuring this compound exhibited enhanced selectivity towards D₂R over D₃R, which is crucial for minimizing side effects associated with non-selective receptor activation .
Enzyme-Mediated Synthesis Techniques
The synthesis of this compound using enzyme-mediated processes has been documented to yield high purity and efficiency. For example, using glycerol as a solvent in Diels-Alder reactions has shown promising results, achieving high yields while maintaining environmental sustainability .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole ring system is known to bind to various receptors in the body, leading to biological responses. The carboxylic acid group can also form hydrogen bonds with biological molecules, enhancing its activity.
Comparison with Similar Compounds
Substituent Variations in N1-Alkylated Indole-2-carboxylic Acids
The N1-substituent significantly influences physicochemical and biological properties. Key analogues include:
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid | Cyclopentylmethyl | C₁₅H₁₇NO₂ | 243.31 | High hydrophobicity, steric bulk |
| 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid | Cyclopropylmethyl | C₁₃H₁₃NO₂ | 215.25 | Smaller ring, higher ring strain |
| 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid | Cyclobutylmethyl | C₁₄H₁₅NO₂ | 229.27 | Intermediate ring size, moderate steric bulk |
| 1-Methyl-1H-indole-2-carboxylic acid | Methyl | C₁₀H₉NO₂ | 175.18 | Minimal steric hindrance, higher solubility |
Key Observations :
Electronic and Reactivity Differences
Substituents alter electronic properties of the indole core:
- Electron-Withdrawing Groups (EWGs) : Derivatives like 6-fluoro-1-methyl-1H-indole-2-carboxylic acid exhibit increased acidity (lower pKa) due to the fluorine atom’s inductive effect .
- Electron-Donating Groups (EDGs) : Methoxy-substituted analogues (e.g., 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid) show enhanced solubility in polar solvents (mp 210°C) .
Reactivity in Catalytic Reactions : In catalytic additions (e.g., with 1-hexyne), indole-2-carboxylic acid derivatives with bulky N1-substituents require longer reaction times due to steric hindrance. For example, reactions in toluene with 5 mol% catalyst achieved 92% titer in 24 hours for certain derivatives .
Biological Activity
1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The biological activity of this compound is primarily associated with its interaction with various molecular targets. Indole derivatives are known to modulate the activity of several receptors and enzymes, influencing pathways involved in disease processes. Specifically, compounds within this class have been shown to exhibit antiviral properties by inhibiting key viral enzymes such as integrases, which are critical for viral replication.
Structure-Activity Relationship (SAR)
Understanding the SAR of indole derivatives is essential for optimizing their biological activity. The presence of a carboxylic acid group enhances solubility and bioavailability, while modifications on the indole ring can significantly affect potency and selectivity. For example, substituents at the C3 and C6 positions of the indole core have been shown to improve binding affinity to target proteins.
Biological Activity Data
Recent studies have reported various biological activities for indole-2-carboxylic acid derivatives, which can provide insights into the potential effects of this compound. Below is a summary table highlighting key findings from related compounds:
| Compound Name | Target | IC50 (μM) | Activity Description |
|---|---|---|---|
| Indole-2-carboxylic acid | HIV-1 Integrase | 0.13 | Potent inhibitor, chelates Mg²⁺ ions in active site |
| 6-Acetamido-indole-2-carboxylic acid | IDO1 and TDO | Low μM | Dual inhibitors for tumor immunotherapy |
| 1-(Cyclopentylmethyl)-indole-2-carboxylic acid | TBD | TBD | Potential antiviral activity under investigation |
Case Studies
- Antiviral Activity : A study demonstrated that indole-2-carboxylic acid derivatives effectively inhibited HIV-1 integrase with IC50 values ranging from 0.13 to 6.85 μM. The introduction of various substituents significantly enhanced their inhibitory effects, suggesting that similar modifications could be explored for this compound to improve its antiviral potency .
- Tumor Immunotherapy : Another investigation focused on the dual inhibition of IDO1 and TDO by indole derivatives, revealing that certain modifications led to enhanced therapeutic potential against tumors . This highlights the importance of structural optimization in developing effective cancer treatments.
- Neuroprotective Effects : Some indole derivatives have been studied for their neuroprotective properties, particularly through modulation of NMDA receptor activity. This suggests that this compound may also possess similar neuroprotective capabilities, warranting further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
